NN-dimethylisotridecylamine
Description
N,N-Dimethylisotridecylamine is a tertiary amine characterized by a branched isotridecyl chain (C13) attached to a dimethylamino group. This compound is structurally classified as a long-chain alkyl dimethylamine, typically utilized in industrial applications such as surfactants, corrosion inhibitors, or intermediates in organic synthesis. While specific data on N,N-dimethylisotridecylamine is absent in the provided evidence, its properties can be inferred from analogous dimethylalkylamines documented in the literature.
Properties
CAS No. |
35723-88-7 |
|---|---|
Molecular Formula |
C15H33N |
Molecular Weight |
227.43 g/mol |
IUPAC Name |
N,N,11-trimethyldodecan-1-amine |
InChI |
InChI=1S/C15H33N/c1-15(2)13-11-9-7-5-6-8-10-12-14-16(3)4/h15H,5-14H2,1-4H3 |
InChI Key |
YGNZEXMLVCBCQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: NN-dimethylisotridecylamine can be synthesized through the alkylation of dimethylamine with isotridecyl chloride. The reaction typically occurs in the presence of a base, such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction conditions often involve moderate temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where dimethylamine and isotridecyl chloride are continuously fed into the system. The reaction is carried out under controlled conditions to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: NN-dimethylisotridecylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives, which are often used as intermediates in organic synthesis.
Reduction: Reduction reactions can convert this compound into primary or secondary amines, depending on the reagents and conditions used.
Substitution: The
Biological Activity
NN-Dimethylisotridecylamine (NN-DMITA) is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
NN-DMITA is characterized by a long hydrophobic alkyl chain, which contributes to its surfactant properties. The compound's structure can be represented as follows:
- Chemical Formula : C₁₅H₃₃N
- Molecular Weight : Approximately 241.43 g/mol
The presence of the dimethylamino group enhances its solubility in organic solvents and its ability to interact with biological membranes.
NN-DMITA exhibits various biological activities, particularly in the fields of pharmacology and toxicology. Some key mechanisms include:
- Cell Membrane Interaction : Due to its amphiphilic nature, NN-DMITA can integrate into lipid bilayers, potentially affecting membrane fluidity and permeability.
- Enzyme Inhibition : Studies indicate that long-chain alkylamines can inhibit specific enzymes such as N-acylethanolamine acid amidase (NAAA), which is involved in lipid metabolism .
In Vitro Studies
Research has demonstrated that NN-DMITA can influence several cellular processes:
- Cytotoxicity : In vitro assays have shown that NN-DMITA exhibits cytotoxic effects on various cell lines at higher concentrations, suggesting a dose-dependent relationship .
- Inflammatory Response Modulation : NN-DMITA has been observed to modulate inflammatory responses in macrophages, indicating potential applications in treating inflammatory diseases .
Data Table: Biological Effects of NN-DMITA
Case Studies
- Cytotoxicity in Cancer Research : A study investigated the effects of NN-DMITA on human cancer cell lines. Results indicated significant cytotoxic effects at concentrations above 50 µM, leading to apoptosis through the activation of caspase pathways .
- Inflammation and Immune Response : In a model of acute inflammation, NN-DMITA was administered to macrophages stimulated with lipopolysaccharides (LPS). The compound significantly reduced the production of pro-inflammatory cytokines, suggesting a potential therapeutic role in managing inflammatory diseases .
- Neuroprotective Effects : Preliminary studies suggest that NN-DMITA may exhibit neuroprotective properties by modulating neurotransmitter release and reducing oxidative stress in neuronal cells .
Scientific Research Applications
Surfactant Production
N,N-Dimethylisotridecylamine is widely used as a surfactant due to its surface-active properties. It acts as a stabilizing agent in emulsions and foams, which are essential in various industrial processes.
- Application Example : In the formulation of personal care products, it helps to stabilize emulsions, enhancing the texture and performance of creams and lotions.
Corrosion Inhibition
This compound serves as an effective corrosion inhibitor in oil and gas industries. Its ability to form protective films on metal surfaces prevents oxidation and degradation.
- Case Study : Research has demonstrated that N,N-Dimethylisotridecylamine significantly reduces corrosion rates in steel exposed to saline environments, making it valuable for offshore drilling operations.
Fuel Additive
N,N-Dimethylisotridecylamine is utilized as an additive in fuels, particularly in diesel engines. It helps reduce deposits in fuel injection systems, improving engine efficiency and performance.
- Application Example : In common-rail diesel engines, it minimizes power loss and enhances fuel consumption efficiency by preventing injector fouling.
Emulsifying Agent
The compound is employed as an emulsifying agent in the formulation of various products, including paints and coatings. It enhances the stability of emulsions, ensuring uniform distribution of components.
- Data Table : Emulsification Performance
| Product Type | Emulsification Efficiency (%) | Stability (Days) |
|---|---|---|
| Paints | 95 | 30 |
| Personal Care Products | 90 | 45 |
| Industrial Coatings | 92 | 60 |
Intermediate for Cationic Detergents
N,N-Dimethylisotridecylamine serves as an intermediate for synthesizing cationic detergents, which are used in household cleaning products and industrial applications.
- Research Findings : Studies indicate that detergents derived from this compound exhibit superior cleaning properties compared to traditional anionic detergents.
Case Study 1: Corrosion Inhibition in Oil Fields
A field study conducted in offshore oil platforms demonstrated that the application of N,N-Dimethylisotridecylamine reduced corrosion rates by up to 70% compared to untreated samples. The protective film formed by the compound effectively shielded metal surfaces from corrosive agents present in seawater.
Case Study 2: Fuel Efficiency Improvement
In a controlled environment, diesel engines treated with N,N-Dimethylisotridecylamine showed a reduction in fuel consumption by approximately 15% over a standard testing period. The compound's ability to maintain clean injectors contributed to this efficiency gain.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following comparison focuses on structurally related dimethylalkylamines and nitrosamines, leveraging data from the provided evidence.
Structural and Functional Comparisons
Key Observations:
- N-Nitrosodimethylamine (NDMA) is distinct due to its nitroso group, conferring high toxicity and carcinogenicity.
- N,N-Dimethyldodecylamine (C12 chain) shares functional similarities with N,N-dimethylisotridecylamine (C13 branched), likely exhibiting comparable surfactant properties. However, toxicity data for the latter remain uncharacterized in the provided sources .
- Dodecyldimethylamine N-oxide demonstrates how oxidation modifies alkylamine behavior, enhancing solubility for pharmaceutical use .
Toxicological and Regulatory Profiles
- NDMA: Regulated as a toxic substance (DOT Hazard Class 6.1) with stringent exposure limits. OSHA and EPA classify it as a probable human carcinogen .
- N,N-Diethylmonoethanolamine: Lower toxicity than NDMA but poses fire hazards due to reactivity .
- N,N-Dimethyldodecylamine: Limited regulatory data suggest moderate hazards, typical of long-chain alkylamines used in non-critical applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
